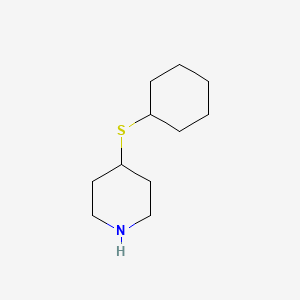
4-(Cyclohexylsulfanyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexylsulfanyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a cyclohexylsulfanyl group at the fourth position. Piperidines are known for their significant roles in medicinal chemistry, serving as key structural motifs in various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylsulfanyl)piperidine typically involves the nucleophilic substitution of a piperidine derivative with a cyclohexylsulfanyl group. One common method includes the reaction of 4-chloropiperidine with cyclohexylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohexylsulfanyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Various substituted piperidines.
Substitution: Piperidine derivatives with different substituents.
Scientific Research Applications
4-(Cyclohexylsulfanyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound finds applications in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(Cyclohexylsulfanyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylsulfanyl group can modulate the compound’s binding affinity and selectivity towards these targets, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
4-Piperidone: A piperidine derivative with a ketone group at the fourth position.
1,4-Disubstituted Piperidines: Compounds with various substituents at the first and fourth positions of the piperidine ring
Uniqueness: 4-(Cyclohexylsulfanyl)piperidine is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity, stability, and interaction with specific molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
4-cyclohexylsulfanylpiperidine |
InChI |
InChI=1S/C11H21NS/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-12H,1-9H2 |
InChI Key |
MCHBRCZMVBCLLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


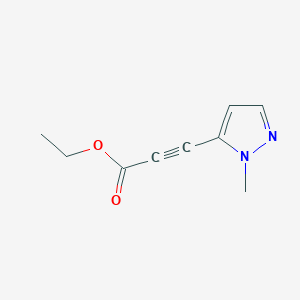
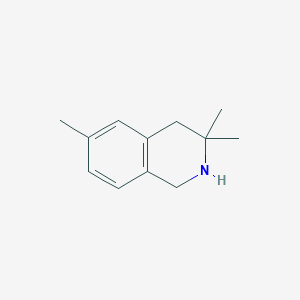
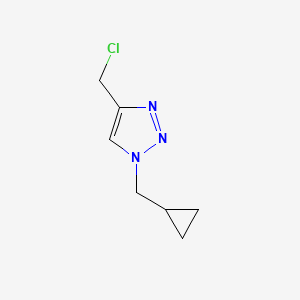
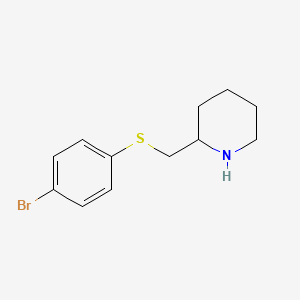
![2-{[(Tert-butoxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13236145.png)
![tert-Butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate dihydrochloride](/img/structure/B13236150.png)
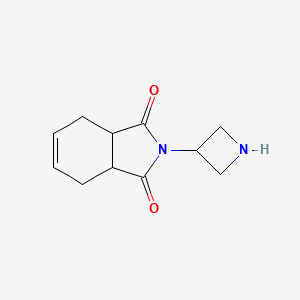
![[5-(3-Methoxyphenyl)furan-2-YL]methanol](/img/structure/B13236162.png)
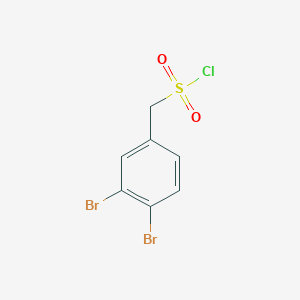
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine](/img/structure/B13236185.png)
![2-Cyclopropyl-2-[(cyclopropylmethyl)amino]acetamide](/img/structure/B13236186.png)
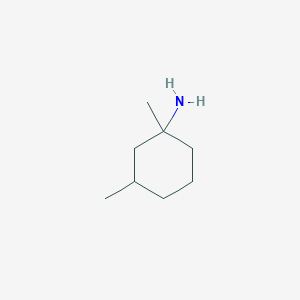
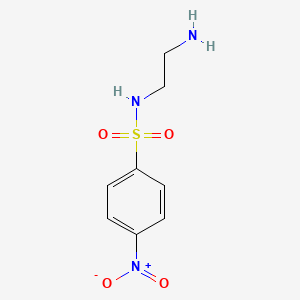
![2-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B13236210.png)
